molecular formula C12H10FNO2S B2732870 3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid CAS No. 1181729-37-2

3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid

Cat. No.: B2732870
CAS No.: 1181729-37-2
M. Wt: 251.28
InChI Key: FBAITPCHIZFACJ-UHFFFAOYSA-N
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Description

3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid is an organic compound that features a thiazole ring substituted with a fluorophenyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl group and the propanoic acid side chain. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions to form the thiazole ring. The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, and the propanoic acid moiety can be added through a carboxylation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the desired product’s purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)propionic acid: Lacks the thiazole ring but has a similar fluorophenyl group.

    3-(4-Chlorophenyl)propionic acid: Contains a chlorophenyl group instead of a fluorophenyl group.

    3-(4-Methoxyphenyl)propionic acid: Features a methoxy group instead of a fluorophenyl group.

Uniqueness

3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid is unique due to the presence of both the thiazole ring and the fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S/c13-9-3-1-8(2-4-9)10-7-17-11(14-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAITPCHIZFACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1N NaOH (5 mL) was added to an ice-cooled solution of crude ethyl 3-(4-(4-fluorophenyl)thiazol-2-yl)propanoate (450 mg, 1.61 mmol) in MeOH (5 mL) and the solution was allowed to stir at room temperature for 1 h. Solvent was evaporated and the reaction mixture was diluted with water. The aqueous layer was washed with EtOAc and the pH of the aqueous solution was adjusted to ˜2 using 1N HCl. The organic product was extracted with EtOAc and the organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 3-(4-(4-fluorophenyl)thiazol-2-yl)propanoic acid (320 mg, yield 79%) as a white solid. 1H NMR (300 MHz, DMSO-d6) δ 12.29 (br s, 1H), 7.99-7.96 (m, 2H), 7.93 (s, 1H), 7.28-7.22 (t, J=9.0 Hz, 2H), 3.25-3.20 (t, J=7.1 Hz, 2H), 2.78-2.74 (t, J=7.1 Hz, 2H). MS (ESI) m/z: Calculated for C12H10FNO2S: 251.04. found: 252.2 (M+H)+.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 3-(4-(4-fluorophenyl)thiazol-2-yl)propanoate
Quantity
450 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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